N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide
Overview
Description
This compound is a L-valine derivative that is 3-methyl-L-valine in which the carboxy OH group is replaced by a methylnitrilo group and one of the amino hydrogens is replaced by a (2R)-2-{(1S)-1-[formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl group . It has a role as an apoptosis inducer, an antineoplastic agent, a matrix metalloproteinase inhibitor, and an EC 3.4.24.* (metalloendopeptidase) inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C21H33N3O4 . The compound has a molecular weight of 391.5 g/mol . The IUPAC name is (2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide .Scientific Research Applications
1. Cancer Treatment Research
N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide, a derivative of dolastatin 10, is studied for its potential in cancer treatment. The compound inhibits microtubule assembly through binding to tubulins. Phase I studies have explored its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, showing its potential effectiveness against advanced solid tumors (de Jonge et al., 2005).
2. Amino Acid Research
This compound is related to the study of amino acids, such as its constituent amino acids in AM-toxins. Research has explored methods for the synthesis and resolution of related amino acids, contributing to the broader understanding of amino acid structures and functions (Shimohigashi et al., 1976).
3. Pharmaceutical Synthesis
The compound plays a role in the development of novel pharmaceuticals, particularly in the synthesis of peptides. Studies have explored various methods for creating N-(hydroxy)amide-containing pseudopeptides, showcasing its relevance in drug design and synthesis (Wang & Phanstiel, 2000).
4. Neurological Research
There is research indicating its relevance in neurological studies, such as its potential use in identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This can be instrumental in diagnosing and monitoring the progression of Alzheimer's (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMTHKJUAOZJP-CGTJXYLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433275 | |
Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide | |
CAS RN |
260264-93-5 | |
Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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